molecular formula C12H22N2O B2507590 [3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone CAS No. 1595881-28-9

[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone

Cat. No.: B2507590
CAS No.: 1595881-28-9
M. Wt: 210.321
InChI Key: FXGSXSDUOITNEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The pyrrolidine ring in the molecule allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Catalytic Enantioselective Synthesis

The catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides are crucial for synthesizing complex compounds with high yield and stereocontrol. These methodologies allow the efficient construction of five-membered heterocycles, such as pyrrolidines, which are pivotal in natural products, pharmaceuticals, and biological probes (Narayan et al., 2014). The use of chiral metal–ligand complexes for enantioselectivity highlights the potential of these reactions in generating biologically relevant compound libraries inspired by natural product scaffolds.

Synthesis of Enantiomeric Polyhydroxyalkylpyrrolidines

The synthesis of enantiomeric polyhydroxyalkylpyrrolidines from 1,3-dipolar cycloadducts demonstrates the application of azomethine ylides in generating biologically interesting molecules. These compounds, despite showing minimal inhibitory activity against β-galactofuranosidase, exemplify the chemical versatility of pyrrolidine derivatives (Oliveira Udry et al., 2016).

Pyrrolidines as Biological Effectors

Pyrrolidines are highlighted for their biological effects and applications in medicine, industry (e.g., dyes, agrochemicals), and scientific research. The study on [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene underlines the importance of pyrrolidine synthesis in exploring new therapeutic agents and functional materials (Żmigrodzka et al., 2022).

Homologous Tert-amino Effect

The homologous tert-amino effect facilitates the synthesis of fused 2-benzazepine derivatives, including pyrrolidin-1-yl analogs. This route showcases the synthetic utility of pyrrolidine derivatives in constructing complex heterocyclic frameworks with potential biological activity (Gorulya et al., 2011).

Properties

IUPAC Name

[3-(2-aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-7-5-10-6-8-14(9-10)12(15)11-3-1-2-4-11/h10-11H,1-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGSXSDUOITNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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